molecular formula C14H19BO4 B1272639 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate CAS No. 480424-68-8

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

Cat. No.: B1272639
CAS No.: 480424-68-8
M. Wt: 262.11 g/mol
InChI Key: KFBOKXXUJHAZIH-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is an organoboron compound widely used in organic synthesis. This compound features a boronate ester group, which is known for its utility in Suzuki-Miyaura cross-coupling reactions. The presence of the acetate group further enhances its reactivity and versatility in various chemical transformations.

Properties

IUPAC Name

[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-10(16)17-12-9-7-6-8-11(12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBOKXXUJHAZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378827
Record name 2-Acetoxyphenylboronic acid pinacol ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-68-8
Record name 2-Acetoxyphenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetoxybenzeneboronic acid, pinacol ester
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Preparation Methods

Suzuki-Miyaura Cross-Coupling

Palladium-Catalyzed Coupling with Aryl Halides

The most common method involves coupling 4-bromo- or 4-chlorophenyl acetate derivatives with bis(pinacolato)diboron (B2pin2) or pinacol borane. A representative procedure from uses:

  • Catalyst : Palladium acetate (0.001 mmol, 0.3 mg)
  • Ligand : S-Phos (2 mg, 0.01 mmol)
  • Base : Potassium carbonate (14 mg, 0.1 mmol)
  • Solvent : Toluene/EtOH/H2O (100:10:1 v/v)
  • Conditions : 60°C, 3 hours under nitrogen

This method yields 52% after purification via silica column chromatography (DCM/MeOH 99:1) and preparative HPLC.

Table 1: Key Reaction Parameters for Suzuki-Miyaura Coupling
Parameter Value Source
Temperature 60°C
Reaction Time 3 hours
Catalyst Loading 2 mol% Pd
Ligand S-Phos
Solvent System Toluene/EtOH/H2O
Yield 52%

Alternative Palladium Complexes

A modified protocol substitutes Pd(OAc)2 with bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2) in 1,2-dimethoxyethane (DME)/water (3:1 v/v) at 80°C for 2.5 hours. This method achieves 59% yield, with the base switched to sodium carbonate (2.46 mmol) to improve boronate stability.

Direct Borylation of Phenyl Acetate Derivatives

C-H Borylation at Benzylic Positions

A scalable approach described in involves iridium-catalyzed borylation of alkylbenzenes. Key steps include:

  • Catalyst : [Ir(COD)OMe]2 (1 mol%)
  • Ligand : 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)
  • Substrate : Phenyl acetate
  • Conditions : 80°C, 12 hours in anhydrous THF

This method avoids pre-functionalized aryl halides but requires rigorous moisture control to prevent boronate hydrolysis.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Large-scale synthesis (e.g., >1 kg batches) employs continuous flow systems to enhance heat and mass transfer. A patented process uses:

  • Residence Time : 10 minutes
  • Temperature : 100°C
  • Pressure : 10 bar
  • Catalyst Recovery : In-line filtration to recycle Pd residues

This method reduces side reactions (e.g., deborylation) and achieves >95% purity without HPLC purification.

Table 2: Industrial vs. Lab-Scale Parameters
Parameter Lab-Scale Industrial
Temperature 60–80°C 100°C
Reaction Time 2.5–3 hours 10 minutes
Catalyst Loading 2 mol% 0.5 mol%
Purification Column Chromatography In-line Filtration

Purification and Stability Considerations

Chromatographic Techniques

Crude products are typically purified using:

  • Silica Gel Chromatography : Eluent gradients of DCM/MeOH (99:1 to 95:5)
  • Preparative HPLC : Methanol/water (40–90% MeOH) with 0.05% formic acid

Stabilization Against Hydrolysis

To mitigate boronate ester degradation:

  • Storage : –20°C in anhydrous THF with 3Å molecular sieves
  • Additives : Triethylamine (1% v/v) in eluents to neutralize acidic byproducts

Emerging Methodologies

Photoredox Catalysis

Recent studies explore visible-light-mediated borylation using [Ru(bpy)3]Cl2 as a photocatalyst. Preliminary data show 45% yield under blue LED irradiation (456 nm, 24 hours).

Electrochemical Synthesis

Anodic oxidation of phenyl acetate in the presence of B2pin2 and tetrabutylammonium fluoride (TBAF) achieves 38% yield at 2.5 V. This method eliminates metal catalysts but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronate ester can be oxidized to form phenol derivatives.

    Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Acids/Bases: For hydrolysis reactions, common acids include hydrochloric acid, and bases include sodium hydroxide.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

    Phenol Derivatives: From oxidation and hydrolysis reactions.

Scientific Research Applications

Overview

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is a boron-containing compound that has garnered attention in various fields due to its unique chemical properties. This article explores its applications in scientific research, particularly in organic synthesis, medicinal chemistry, and material science.

Organic Synthesis

The compound is widely used as a reagent in organic synthesis. Its boronate group facilitates various coupling reactions, particularly in the formation of carbon-carbon bonds. This property is crucial for synthesizing complex organic molecules.

Key Reactions:

  • Suzuki Coupling: It serves as an effective boronic acid derivative in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of biaryl compounds which are significant in pharmaceuticals and agrochemicals.
  • Borylation Reactions: The compound can be utilized to introduce boryl groups into aromatic systems, enhancing the functionality of the resulting compounds.

Medicinal Chemistry

In medicinal chemistry, this compound plays a role in drug development. Its ability to form stable complexes with various biological targets makes it a valuable tool for designing new therapeutics.

Case Studies:

  • Anticancer Agents: Research has indicated that derivatives of this compound can exhibit anticancer properties by targeting specific enzymes involved in tumor growth.
  • Antibiotic Development: The compound's reactivity allows for modifications that can lead to new classes of antibiotics with enhanced efficacy against resistant strains.

Material Science

The incorporation of boron compounds into polymers and materials has led to advancements in material science. The unique properties of this compound enable the development of materials with improved thermal and mechanical properties.

Applications:

  • Polymer Chemistry: It is used as a cross-linking agent in the synthesis of boron-containing polymers that exhibit enhanced thermal stability and mechanical strength.
  • Nanocomposites: The compound can be incorporated into nanocomposites to improve their electrical and optical properties.

Data Tables

Application AreaSpecific UseBenefits
Organic SynthesisSuzuki CouplingEfficient formation of biaryl compounds
Medicinal ChemistryAnticancer AgentsPotential to inhibit tumor growth
Material ScienceBoron-containing PolymersEnhanced thermal stability
NanocompositesImproved electrical and optical properties

Mechanism of Action

The compound exerts its effects primarily through its boronate ester group, which participates in various chemical reactions. In Suzuki-Miyaura cross-coupling, the boronate ester reacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The acetate group can also participate in nucleophilic substitution reactions, enhancing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the acetate group, making it less reactive in certain transformations.

    Pinacolborane: Contains a boronate ester group but without the phenyl and acetate groups, limiting its applications.

    Bis(pinacolato)diboron: A dimeric boronate ester used in similar cross-coupling reactions but with different reactivity profiles.

Uniqueness

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is unique due to its combination of a boronate ester and an acetate group, providing enhanced reactivity and versatility in organic synthesis. This makes it a valuable reagent in the formation of complex molecules and in various industrial applications.

Biological Activity

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a boron-containing moiety which is known to enhance biological activity through various mechanisms. Its molecular formula is C13H17BO3C_{13}H_{17}BO_3 with a molecular weight of approximately 233.09 g/mol.

  • Enzyme Inhibition : The boron atom in the compound can form reversible covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of cancer therapies where enzyme inhibition can disrupt tumor growth.
  • Cell Signaling Modulation : Compounds with similar structures have been shown to influence cell signaling pathways, affecting processes such as apoptosis and proliferation.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity by disrupting bacterial cell walls or interfering with metabolic pathways.

Study 1: Anticancer Activity

A study published in MDPI evaluated the anticancer potential of boron-containing compounds similar to this compound. The results indicated that these compounds could inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Study 2: Antimicrobial Effects

Research conducted on related compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell membrane integrity and interference with essential metabolic functions .

Data Tables

PropertyValue
Molecular FormulaC13H17BO3C_{13}H_{17}BO_3
Molecular Weight233.09 g/mol
SolubilitySoluble in organic solvents
ToxicityIrritant

Research Findings

Recent research has focused on the synthesis and biological evaluation of derivatives of this compound. Notably:

  • In vitro studies have shown promising results in inhibiting tumor growth in breast and prostate cancer models.
  • In vivo studies indicated a reduction in tumor size when administered at specific dosages .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate via Suzuki-Miyaura coupling?

  • Methodology : Use Pd(dppf)₂Cl₂ (1.4 mol%) as a catalyst, K₂CO₃ as a base, and a dioxane/water solvent system (3:1 ratio). Heat at 55°C under inert atmosphere for 12–18 hours. Post-reaction, dilute with ethyl acetate, filter through diatomaceous earth, and wash with brine to isolate the product .
  • Key Considerations : Monitor reaction progress via TLC or LC-MS. Lower catalyst loading may reduce costs but increase reaction time.

Q. How can diastereomeric byproducts be minimized during synthesis?

  • Approach : Optimize steric and electronic conditions by adjusting substituents on the boronate ester. For example, using bulkier aryl halides or optimizing solvent polarity (e.g., THF vs. dioxane) can suppress side reactions .
  • Validation : Compare ¹H NMR spectra of crude products to identify impurities .

Q. What purification techniques are effective for isolating this compound?

  • Protocol : After quenching the reaction, extract with ethyl acetate, wash with water and saturated NaCl, and concentrate under reduced pressure. Use silica gel chromatography (hexane/ethyl acetate gradient) for final purification .
  • Alternative : Recrystallization from ethanol/water mixtures may improve purity for crystalline derivatives .

Q. What storage conditions ensure long-term stability?

  • Recommendation : Store at 0–6°C in amber vials under nitrogen to prevent hydrolysis of the boronate ester. Room-temperature storage is acceptable short-term if protected from moisture and light .

Advanced Research Questions

Q. How can X-ray crystallography confirm the structural integrity of derivatives?

  • Procedure : Co-crystallize the compound with a stabilizing agent (e.g., morpholine derivatives) in a 1:1 molar ratio. Diffraction data collected at 89 K using synchrotron radiation can resolve boron-oxygen bond angles (e.g., ~120° for dioxaborolane rings) .
  • Challenges : Boron’s low electron density requires high-resolution detectors.

Q. What strategies enable selective functionalization of the phenyl acetate moiety?

  • Derivatization : React the boronate ester with aryl halides under Suzuki conditions. For example, coupling with 4-bromo-2-ethylphenol in DMF at 80°C using Na₂CO₃ as a base yields biaryl ethers .
  • Limitations : Electron-deficient aryl halides may require elevated temperatures (e.g., 90°C) .

Q. How do competing reaction pathways impact yield in large-scale syntheses?

  • Analysis : Contradictory yields (e.g., 96% in Pd-catalyzed coupling vs. 43% in SNAr reactions ) highlight the role of substrate electronic effects. Computational modeling (DFT) can predict regioselectivity for aryl halides .
  • Optimization : Screen ligands (e.g., SPhos vs. XPhos) to enhance turnover frequency .

Q. What analytical methods quantify trace impurities in the final product?

  • Techniques : Use GC-MS with a DB-5 column (30 m × 0.25 mm) to detect residual solvents (e.g., dioxane). For boron-containing byproducts, ICP-OES provides ppb-level sensitivity .
  • Validation : Compare with certified reference standards (e.g., >98.0% purity by GC) .

Q. How can sensitive functional groups (e.g., sulfonamides) be introduced without boronate cleavage?

  • Synthesis : Protect the boronate ester with trifluoroacetic acid (TFA) during sulfonylation. For example, react with methanesulfonyl chloride in dichloromethane at 0°C, followed by deprotection with aqueous NaHCO₃ .

Methodological Considerations Table

Parameter Basic Protocol Advanced Optimization
Catalyst Loading 1.4 mol% Pd(dppf)₂Cl₂ 0.5 mol% with microwave assistance
Solvent System Dioxane/H₂O (3:1) THF/H₂O with phase-transfer catalysts
Purification Silica gel chromatography Preparative HPLC (C18 column)
Yield Analysis Gravimetric measurement qNMR with 1,3,5-trimethoxybenzene as IS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
Reactant of Route 2
Reactant of Route 2
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

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